5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

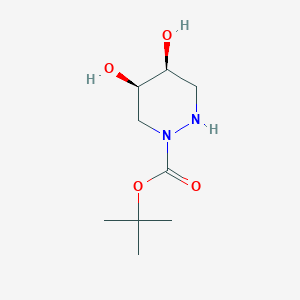

“5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 2490404-45-8 . It has a molecular weight of 311.63 .

Molecular Structure Analysis

The InChI code for “5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of 5-Bromo-2-Chloropyrimidin-4-Amine Derivatives : A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized using a nucleophilic substitution reaction with sulfonyl and acid chlorides. These compounds, including one named N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Synthesis of Pyrimidine Derivatives with Antiproliferative Activity : A study focused on the synthesis of new pyrimidine derivatives, including processes involving bromine in glacial acetic acid to yield 5-bromo derivatives. Preliminary screening showed these compounds to have moderate to strong growth inhibition activity against the HEPG2 cell line, with potential as antiproliferative agents (Awad et al., 2015).

Catalytic Reactions and Arylation

Palladium-Catalysed Arylation Using Benzenesulfonyl Chlorides : A study demonstrated the use of (poly)halo-substituted benzenesulfonyl chlorides, including bromo-variants, for palladium-catalysed desulfitative arylation. These reactions showed regioselective arylations and tolerated various substituents, indicating potential applications in synthesizing complex organic compounds (Skhiri et al., 2015).

Synthesis of Benzenesulfonyl Chlorides as Coupling Partners : This study focused on the reactivity of benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation, showing that these chlorides, including bromo-variants, could be successfully coupled without cleavage of C–Br bonds. This reaction demonstrates the potential of benzenesulfonyl chlorides in accessing functionalized compounds (Beladhria et al., 2014).

Miscellaneous Applications

Synthesis of Benzosiloxaboroles : A synthesis process was developed for potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate from 4-bromo-2-chlorophenol. This compound was useful in various derivatizations, leading to a range of O-functionalized benzosiloxaboroles with potential antibacterial applications (Pacholak et al., 2021).

Photostimulated Reactions and Hydrodehalogenation : Research on photostimulated reactions of aryl and alkyl chlorides and bromides with the monoanion of reduced ethyl benzoate showed high yields of reduced products. This work demonstrates the potential of these compounds in photochemical processes and radical reactions (Vaillard et al., 2004).

properties

IUPAC Name |

5-bromo-2-(2-methylpropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNIOYQQRAKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)

![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)

![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)